![molecular formula C13H16N2O3 B1291742 Ethyl 6-(4-oxopiperidin-1-yl)nicotinate CAS No. 1016885-83-8](/img/structure/B1291742.png)
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 248.28 g/mol .Physical And Chemical Properties Analysis
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has physical and chemical properties typical of a compound with its molecular structure . Specific properties such as melting point, boiling point, and density can be found in specialized databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate and its derivatives are primarily investigated for their synthesis and chemical properties. Studies have detailed various synthesis methods, including the generation of nicotinic acid derivatives and the exploration of different reaction mechanisms for producing nicotinate esters. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure determined by XRD, GC–MS analysis, element analysis, and NMR spectroscopy, proposing a reaction mechanism for the synthesis process (Zhou et al., 2008). Additionally, the synthesis and stereochemistry of some 3-azabicyclo[3.3.1]nonane derivatives, involving Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, have been explored to understand the stereochemical aspects of these reactions and their potential transformations (Vafina et al., 2003).
Pharmacological Potential
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate derivatives have been studied for their potential pharmacological applications. One study investigated the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model of retinal ischemia–reperfusion. This research indicated that the compound could prevent the development of ischemic injuries in the fundus and led to an increase in the retinal microcirculation level, establishing its potential as a retinoprotector (Peresypkina et al., 2020).
Material Science and Industrial Applications
A comprehensive review on ecological methods to produce nicotinic acid, a derivative of ethyl 6-(4-oxopiperidin-1-yl)nicotinate, from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine was conducted. This research is vital for developing new technologies for industrial production of nicotinic acid that align with green chemistry principles and do not burden the environment (Lisicki et al., 2022).
Analytical Chemistry Applications
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate derivatives have also found applications in analytical chemistry. For example, X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant apixaban, were reported. This research provides valuable information for the characterization and quality control of pharmaceutical intermediates (Wang et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)10-3-4-12(14-9-10)15-7-5-11(16)6-8-15/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRIKRNTXHPLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640968 |
Source
|
Record name | Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate | |
CAS RN |
1016885-83-8 |
Source
|
Record name | Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.